2-Trifluoromethylbenzofuran-3-carboxylic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
2-Trifluoromethylbenzofuran-3-carboxylic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Overview
In the landscape of modern medicinal chemistry, the benzofuran scaffold serves as a privileged structure for interacting with a diverse array of biological targets. Specifically, 2-trifluoromethylbenzofuran-3-carboxylic acid (CAS: 1506556-61-1)[1] represents a highly optimized building block. By strategically positioning a strongly electron-withdrawing trifluoromethyl (
This technical guide provides an in-depth analysis of the structural rationale, self-validating synthetic workflows, and pharmacological applications of 2-trifluoromethylbenzofuran-3-carboxylic acid derivatives, specifically focusing on their roles as ion channel modulators.
Structural & Electronic Rationale
The design of 2-trifluoromethylbenzofuran-3-carboxylic acid is not arbitrary; every functional group serves a distinct, causal purpose in drug development.
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The Benzofuran Core: Provides a rigid, planar, and lipophilic framework that efficiently intercalates into hydrophobic protein pockets.
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The C2-Trifluoromethyl Group: The inclusion of the
group at the C2 position serves a dual purpose. First, it sterically shields the electron-rich furan oxygen and the C2 carbon from oxidative metabolism (e.g., epoxidation by Cytochrome P450 enzymes), drastically increasing the molecule's biological half-life. Second, its strong inductive electron-withdrawing nature lowers the of the adjacent C3-carboxylic acid, ensuring it remains fully ionized at physiological pH (7.4). -
The C3-Carboxylic Acid: Acts as the primary pharmacophore. The anionic charge is an absolute requirement for forming salt bridges with positively charged amino acid residues (like Arginine or Lysine) in target binding sites[2].
Physicochemical Profiling
| Property | Value | Rationale / Implication |
| CAS Number | 1506556-61-1 | Unique identifier for procurement and database tracking[1]. |
| Molecular Formula | Dictates the exact mass for mass spectrometry (MS) validation. | |
| Molecular Weight | 230.14 g/mol | Highly optimal for small-molecule drug design; leaves ample room for derivatization while remaining Rule of 5 compliant. |
| C3-COOH | ~3.5 - 4.0 (Predicted) | Acidic nature enhanced by the C2-CF3 group ensures >99% ionization in blood plasma. |
Self-Validating Synthetic Workflow
Synthesizing the C3-carboxylic acid derivative requires precision, as the C3 position of the benzofuran ring must be selectively functionalized. The most robust method involves the electrophilic bromination of 2-trifluoromethylbenzofuran followed by directed lithium-halogen exchange and carboxylation.
Step-by-Step Experimental Protocol
Step 1: Electrophilic Bromination
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Action: Dissolve 2-trifluoromethylbenzofuran (1.0 eq) in anhydrous chloroform (
). Cool the reaction vessel to 0°C. Add molecular bromine ( , 1.1 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature. -
Causality: The C3 position of the benzofuran ring is the most nucleophilic site. Bromination here sets up a highly reactive handle for subsequent metalation. The low temperature prevents over-bromination on the phenyl ring.
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Self-Validating QA/QC: Analyze the crude intermediate via LC-MS. The mass spectrum must display a 1:1 isotopic doublet (M+ and M+2) characteristic of a single bromine atom. If this doublet is absent, the starting material remains unreacted, indicating that the
reagent has degraded and lost its electrophilic potency.
Step 2: Lithium-Halogen Exchange and Carboxylation
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Action: Dissolve the purified 3-bromo-2-trifluoromethylbenzofuran in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool strictly to -78°C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 minutes. Subsequently, bubble rigorously dried carbon dioxide (
) gas through the solution for 1 hour. -
Causality: Maintaining -78°C is mandatory to prevent the highly reactive aryllithium intermediate from undergoing unwanted ring-opening or nucleophilic attack on the THF solvent. The use of strictly dry
ensures that the nucleophile attacks the carbon atom of the gas rather than being prematurely quenched by moisture. -
Self-Validating QA/QC: Quench the reaction with 1M HCl, extract with ethyl acetate, and concentrate. Run a
NMR on the product. A new, distinct peak at ~166-168 ppm must be present, corresponding to the carboxylic acid carbonyl. If this peak is absent and the mass matches the starting material, the stream was wet, causing protonation of the lithiated species instead of carboxylation.
Caption: Synthetic workflow for 2-trifluoromethylbenzofuran-3-carboxylic acid via directed lithiation.
Pharmacological Applications & Target Engagement
Derivatives of benzofuran-3-carboxylic acid have emerged as potent modulators for several critical ion channels, making them highly valuable in the treatment of pain, inflammatory hypersensitivity, and secretory disorders.
TMEM16A (Calcium-Activated Chloride Channel) Inhibition
Research has demonstrated that 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids act as potent inhibitors of TMEM16A, a calcium-activated chloride channel (CaCC)[2]. Inhibition of TMEM16A is a promising therapeutic strategy for hypertension, pain, and certain types of cancer.
Structure-Activity Relationship (SAR) Insights: The presence of the free carboxylic acid at the C3 position is non-negotiable for this activity.
| Functional Group Modification | TMEM16A Inhibition | Mechanistic Rationale |
| Free C3-Carboxylic Acid | High (Active) | Essential for ionic interactions (salt-bridge formation) within the target binding pocket[2]. |
| C3-Esterification | None (Inactive) | Loss of the anionic charge prevents critical electrostatic interactions, rendering the molecule entirely inactive[2]. |
| C2-Trifluoromethylation | Maintained / Enhanced | Increases lipophilicity and metabolic stability without disrupting the required pharmacophore geometry. |
TRPM3 Antagonism
Beyond chloride channels, benzofuran-3-carboxylic acid derivatives are actively utilized as antagonists for Transient Receptor Potential Melastatin 3 (TRPM3) channels. TRPM3 is a calcium-permeable non-selective cation channel heavily implicated in the detection of noxious heat and the development of inflammatory hyperalgesia. By blocking TRPM3, these derivatives serve as next-generation, non-opioid analgesics for counteracting inflammatory hypersensitivity[3].
Caption: Pharmacological mechanism of benzofuran-3-carboxylic acids in ion channel modulation.
Conclusion
2-Trifluoromethylbenzofuran-3-carboxylic acid is a masterclass in rational drug design. The synergy between the electron-withdrawing trifluoromethyl group and the pharmacophoric carboxylic acid yields a highly stable, highly targeted building block. By adhering to strict, self-validating synthetic protocols, researchers can reliably generate this scaffold to unlock novel therapies targeting complex ion channels like TMEM16A and TRPM3.
References
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Title: Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]
- Title: US20240336602A1 - Heterocycle derivatives for treating TRPM3 mediated disorders Source: Google Patents URL
Sources
- 1. 2-(trifluoromethyl)-1-benzofuran | Sigma-Aldrich [sigmaaldrich.com]
- 2. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]
